Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis
Description
Rac-[(1r,3r)-3-Fluoro-1-phenylcyclobutyl]methanamine, cis (CAS: 1156296-01-3, 1808069-15-9) is a fluorinated cyclobutane derivative featuring a phenyl group and a primary amine substituent in a cis-configuration . This compound is structurally characterized by a rigid cyclobutane ring, which imparts conformational restraint, and a fluorine atom at the 3-position, influencing electronic and steric properties. Such features make it a valuable building block in medicinal chemistry, particularly for targeting receptors or enzymes requiring rigid, small-molecule scaffolds .
Properties
IUPAC Name |
(3-fluoro-1-phenylcyclobutyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCFLTYDPJCCHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)C2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, typically involves the formation of the cyclobutyl ring followed by the introduction of the fluorine and phenyl substituents. One common approach is the cyclization of a suitable precursor, such as a 1,3-diene, under conditions that promote ring closure. The fluorine atom can be introduced using electrophilic fluorination reagents, while the phenyl group can be added via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors for efficient cyclization and fluorination steps, as well as the application of catalytic systems to enhance reaction yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, has several scientific research applications:
Chemistry: It serves as a model compound for studying the effects of fluorine substitution on cyclobutyl ring stability and reactivity.
Biology: The compound can be used in biochemical studies to investigate the interactions of fluorinated cyclobutyl derivatives with biological macromolecules.
Industry: Utilized in the development of advanced materials and agrochemicals due to its unique structural properties.
Mechanism of Action
The mechanism by which Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, exerts its effects involves interactions with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity to enzymes or receptors. The phenyl group may enhance hydrophobic interactions, contributing to the compound’s overall activity. Pathways involved in its mechanism of action include modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane and Cyclobutane Analogs
rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine Hydrochloride (SY209017)
- Structure : Cyclopropane ring with phenyl and dimethyl substituents.
- CAS : 1909288-59-0.
- Key Differences : The cyclopropane core reduces steric bulk compared to cyclobutane. Dimethyl groups enhance lipophilicity, while the absence of fluorine alters electronic properties .
rac-[(1R,2R)-2-(4-Fluorophenyl)cyclopropyl]methanamine Hydrochloride (SY209018)
- Structure : Cyclopropane with 4-fluorophenyl and amine groups.
- CAS : 1909287-82-4.
- Key Differences : Fluorine is positioned on the phenyl ring rather than the cyclopropane, affecting dipole interactions and metabolic stability .
cis-3-(3-Bromophenyl)cyclobutanamine
Fluorinated Cyclic Amines
(3,3-Difluorocyclopentyl)methanamine (CAS: 1260790-17-7)
- Structure : Cyclopentane with geminal difluoro and amine groups.
- Key Differences: The larger cyclopentane ring increases conformational flexibility. Geminal difluoro groups enhance metabolic stability but reduce steric accessibility compared to monofluoro substitution .
[(1R,3s,5S)-rel-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid]
Substituent and Stereochemistry Variations
rac-[(1R,3R)-3-Cyclopentyl-2,2-dimethylcyclopropyl]methanamine
- Structure : Cyclopropane with cyclopentyl and dimethyl substituents.
- CAS : 2227813-45-6.
Methyl (1R,3R)-3-Amino-1-methylcyclopentanecarboxylate Hydrochloride
Data Table: Structural and Physicochemical Comparison
Biological Activity
Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features. This compound integrates a cyclobutyl ring with a fluorine atom and a phenyl group, which enhances its biological activity and potential therapeutic applications. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound, is primarily attributed to its interactions with various biological macromolecules. The presence of the fluorine atom alters the electronic properties of the compound, which can influence its binding affinity to specific enzymes and receptors. Additionally, the phenyl group contributes to hydrophobic interactions that may enhance the compound's overall activity.
Target Interactions
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving monoamines. It is hypothesized that Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine could act as a modulator of neurotransmitter release or reuptake, potentially impacting conditions such as depression or anxiety disorders.
Case Studies and Research Findings
- Antidepressant Activity : A study explored the effects of racemic mixtures of cyclobutyl derivatives on serotonin reuptake inhibition. Results indicated that compounds similar to Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine exhibited significant inhibition of serotonin transporters in vitro, suggesting potential antidepressant properties.
- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of fluorinated cyclobutyl amines against oxidative stress in neuronal cell lines. The findings demonstrated that Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine reduced cell death induced by oxidative agents, indicating its potential as a neuroprotective agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Rac[(1r,3r)-3-fluorocyclobutyl]amine | Lacks phenyl group; less hydrophobic | Lower binding affinity to receptors |
| Rac[(1r,3r)-1-phenylcyclobutyl]amine | Lacks fluorine; different electronic properties | Reduced efficacy in neurotransmitter modulation |
| Rac[(1r,3r)-3-phenylcyclobutanone | Contains carbonyl instead of amine | Different reactivity and biological profile |
Synthetic Routes and Preparation Methods
The synthesis of Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine typically involves several key steps:
- Formation of Cyclobutyl Ring : This can be achieved through cyclization reactions involving suitable precursors like 1,3-dienes.
- Fluorination : Electrophilic fluorination reagents are used to introduce the fluorine atom.
- Phenyl Group Addition : This is often accomplished via Friedel-Crafts alkylation reactions.
Industrial Production Methods
In industrial settings, optimized synthetic routes may utilize continuous flow reactors to enhance efficiency and yield. Catalytic systems are also employed to improve selectivity during the synthesis process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
